molecular formula C6H16BNa B8728065 C6H16BNa

C6H16BNa

Cat. No. B8728065
M. Wt: 121.99 g/mol
InChI Key: YDTZLEUIYNMRLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06919337B2

Procedure details

A solution of sodium triethylborohydride (1M THF, 12.7 ml, 12.7 mmol) is added dropwise to a solution of isoquinoline (1.64 g, 12.7 mmol) in THF (25 ml). The reaction is stirred at room temperature for 1 hour, prior to dropwise addition of a solution of ethyl glyoxalate (1.43 g, 13.9 mmol) in toluene (previously heated at 110° C. for 1.5 hours). After a further 4 hours at room temperature, the reaction is cooled to 0° C. and sodium hydroxide (0.5M aqueous solution, 25.4 ml) followed by hydrogen peroxide (30% aqueous solution, 12.7 ml) is added, followed by stirring for 2 hours. The reaction is acidified with 1N HCl, washed with ethyl acetate three times, the aqueous phase is reduced in volume by evaporation and refrigerated overnight. The resultant precipitate is collected by filtration and dried to afford isoquinolin4-yl-acetic acid hydrochloride salt, MH+ 188.
Quantity
12.7 mL
Type
reactant
Reaction Step One
Quantity
1.64 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
ethyl glyoxalate
Quantity
1.43 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
25.4 mL
Type
reactant
Reaction Step Three
Quantity
12.7 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([BH-](CC)CC)C.[Na+].[CH:9]1[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH:12]=[CH:11][N:10]=1.[C:19]([O:23]CC)(=[O:22])[CH:20]=O.[OH-].[Na+].OO.[ClH:30]>C1COCC1.C1(C)C=CC=CC=1>[ClH:30].[CH:9]1[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[C:12]([CH2:20][C:19]([OH:23])=[O:22])=[CH:11][N:10]=1 |f:0.1,4.5,10.11|

Inputs

Step One
Name
Quantity
12.7 mL
Type
reactant
Smiles
C(C)[BH-](CC)CC.[Na+]
Name
Quantity
1.64 g
Type
reactant
Smiles
C1=NC=CC2=CC=CC=C12
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
ethyl glyoxalate
Quantity
1.43 g
Type
reactant
Smiles
C(C=O)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
25.4 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
12.7 mL
Type
reactant
Smiles
OO
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction is stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
previously heated at 110° C. for 1.5 hours)
Duration
1.5 h
WAIT
Type
WAIT
Details
After a further 4 hours at room temperature
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction is cooled to 0° C.
ADDITION
Type
ADDITION
Details
is added
STIRRING
Type
STIRRING
Details
by stirring for 2 hours
Duration
2 h
WASH
Type
WASH
Details
washed with ethyl acetate three times
CUSTOM
Type
CUSTOM
Details
the aqueous phase is reduced in volume by evaporation and refrigerated overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The resultant precipitate is collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.C1=NC=C(C2=CC=CC=C12)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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